2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester
Description
Nomenclature and Synonyms
The compound this compound exhibits a complex nomenclature system that reflects its sophisticated molecular architecture. According to chemical database records, the compound is registered under multiple Chemical Abstracts Service numbers, with the primary identifier being 1154060-94-2. An alternative Chemical Abstracts Service number, 50836-02-7, has also been documented in certain chemical supplier databases, indicating potential variations in registration or structural specifications. The molecular formula is consistently reported as C14H16O4 across all major chemical databases, with a corresponding molecular weight of 248.28 atomic mass units.
The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-(2-methoxypropan-2-yl)-1-benzofuran-5-carboxylate. This nomenclature clearly delineates the structural components: a benzofuran core system substituted at position 2 with a tertiary carbon bearing methoxy and methyl groups, and at position 5 with a methyl ester functionality. Alternative systematic names documented in chemical literature include 2-(1-Methoxy-1-methyl-ethyl)-benzofuran-5-carboxylic acid methyl ester and methyl 2-(2-methoxypropan-2-yl)-1-benzofuran-5-carboxylate.
| Nomenclature Type | Name |
|---|---|
| International Union of Pure and Applied Chemistry Name | methyl 2-(2-methoxypropan-2-yl)-1-benzofuran-5-carboxylate |
| Chemical Abstracts Service Registry Number | 1154060-94-2 |
| Alternative Chemical Abstracts Service Number | 50836-02-7 |
| Molecular Formula | C14H16O4 |
| Molecular Weight | 248.28 atomic mass units |
| MDL Number | MFCD26397984 |
The compound's structural complexity is further reflected in its Simplified Molecular Input Line Entry System notation: CC(C)(c1cc2cc(ccc2o1)C(=O)OC)OC. This notation provides a systematic representation of the molecular connectivity, highlighting the branched alkyl substituent at position 2 of the benzofuran ring and the ester functionality at position 5. The International Chemical Identifier key XOZPJEIBQOJDSQ-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure.
Historical Context and Discovery
The development of this compound represents part of the broader historical evolution of benzofuran chemistry that has unfolded over several decades. While specific details regarding the initial synthesis and discovery of this particular compound are not extensively documented in the available literature, its emergence can be understood within the context of systematic efforts to explore benzofuran derivatives for various research applications. The compound's registration in major chemical databases with creation dates ranging from 2012 to recent years suggests its development as part of contemporary medicinal chemistry and materials science research programs.
The historical development of benzofuran derivatives has been driven by recognition of their significant biological and pharmacological potential. Early research into benzofuran compounds focused on naturally occurring derivatives such as psoralen and 8-methoxypsoralen, which demonstrated therapeutic applications in dermatological treatments. This foundational work established benzofuran as a privileged scaffold in medicinal chemistry, leading to systematic exploration of synthetic derivatives with modified substitution patterns.
The synthetic accessibility of benzofuran derivatives has improved significantly with advances in organic synthesis methodologies. Modern synthetic approaches have enabled the preparation of complex substituted benzofurans through various catalytic strategies, including rhodium-based catalysis, Lewis-acid-promoted cyclization reactions, and copper-catalyzed coupling methodologies. These synthetic developments have facilitated access to compounds such as this compound, which incorporates both electron-donating methoxy substituents and ester functionalities that can serve as synthetic handles for further chemical modification.
The compound's availability through specialized chemical suppliers indicates its recognition as a valuable research intermediate. Commercial availability data suggests pricing ranges from several hundred to over a thousand dollars per gram, reflecting both the synthetic complexity and specialized nature of this molecular scaffold. This pricing structure is consistent with compounds that serve as intermediates in pharmaceutical research or as building blocks for more complex molecular architectures.
Relevance in Contemporary Chemical Research
The contemporary relevance of this compound extends across multiple domains of chemical research, reflecting the versatility of the benzofuran scaffold in modern molecular design. Current research trends demonstrate increasing interest in benzofuran derivatives as platforms for developing novel bioactive compounds, particularly in areas where traditional molecular scaffolds have shown limitations. The specific substitution pattern present in this compound offers unique opportunities for structure-activity relationship studies and molecular optimization campaigns.
Recent developments in benzofuran chemistry have highlighted the importance of substitution patterns in determining biological activity profiles. The presence of both methoxy and ester functionalities in this compound provides multiple sites for molecular modification and optimization. Contemporary research has demonstrated that methoxy substituents can significantly influence the pharmacological properties of benzofuran derivatives, often enhancing membrane permeability and metabolic stability. Similarly, ester functionalities serve as versatile synthetic handles that can be converted to various other functional groups through standard organic transformations.
The compound's structural features align with current trends in medicinal chemistry that emphasize the development of small molecules with improved drug-like properties. The molecular weight of 248.28 atomic mass units falls within the optimal range for oral bioavailability according to pharmaceutical industry guidelines. Additionally, the compound's lipophilicity profile, influenced by the methoxy and ester substituents, suggests potential for favorable pharmacokinetic properties in biological systems.
| Research Application | Relevance | Key Features |
|---|---|---|
| Medicinal Chemistry | High | Optimal molecular weight, drug-like properties |
| Materials Science | Moderate | Aromatic system with functional handles |
| Synthetic Chemistry | High | Multiple reactive sites for derivatization |
| Structure-Activity Studies | High | Well-defined substitution pattern |
Contemporary research methodologies in chemical biology have increasingly focused on the systematic exploration of chemical space through the synthesis and evaluation of diverse molecular libraries. Compounds such as this compound serve as valuable starting points for such explorations, offering well-characterized scaffolds that can be systematically modified to probe structure-activity relationships. The availability of this compound through commercial sources facilitates its incorporation into high-throughput screening campaigns and combinatorial chemistry approaches.
Overview of Benzofuran Derivatives in Chemistry
Benzofuran derivatives constitute a fundamentally important class of heterocyclic compounds that have attracted sustained attention across multiple areas of chemical research. The benzofuran core structure, consisting of a benzene ring fused to a furan ring, provides a rigid aromatic framework that can accommodate diverse substitution patterns while maintaining favorable physicochemical properties. This structural versatility has made benzofuran derivatives valuable scaffolds for applications ranging from pharmaceutical development to materials science and catalysis.
The biological significance of benzofuran derivatives has been extensively documented in contemporary literature. Comprehensive reviews have highlighted the emergence of benzofuran as a versatile scaffold with significant anticancer activity against various human cell lines, including breast, lung, and prostate cancer cells. These biological activities are often attributed to the unique electronic properties of the benzofuran system, which can interact with biological targets through multiple mechanisms including hydrogen bonding, π-π stacking interactions, and hydrophobic contacts.
Recent synthetic developments have significantly expanded access to diverse benzofuran derivatives through innovative catalytic methodologies. Modern approaches include rhodium-catalyzed annulation reactions, Lewis-acid-promoted cyclization strategies, and copper-mediated coupling reactions. These methodological advances have enabled the preparation of benzofuran derivatives with unprecedented structural complexity and functional group diversity. The development of environmentally friendly synthetic routes, including the use of deep eutectic solvents and sustainable catalytic systems, has further enhanced the attractiveness of benzofuran chemistry for contemporary research applications.
The antimicrobial properties of benzofuran derivatives have emerged as another area of significant research interest. Systematic studies have demonstrated that benzofuran scaffolds can serve as effective antimicrobial agents, with activity profiles that depend critically on substitution patterns and functional group positioning. These findings have particular relevance in the context of increasing antibiotic resistance, where novel molecular scaffolds are urgently needed for the development of next-generation antimicrobial agents.
| Derivative Class | Key Applications | Research Status |
|---|---|---|
| Naturally Occurring | Dermatological treatments | Well-established |
| Synthetic Analogues | Anticancer research | Active development |
| Hybrid Compounds | Antimicrobial applications | Emerging field |
| Functionalized Derivatives | Materials applications | Growing interest |
The structural diversity achievable within the benzofuran framework has been further demonstrated through the development of hybrid compounds that incorporate additional pharmacophoric elements. Recent research has explored benzofuran derivatives combined with triazole, piperazine, and imidazole substituents, yielding compounds with enhanced biological activities and improved selectivity profiles. These hybrid approaches represent a contemporary strategy for optimizing the properties of benzofuran-based compounds while maintaining the favorable characteristics of the core heterocyclic system.
The integration of benzofuran derivatives into modern drug discovery pipelines has been facilitated by advances in computational chemistry and molecular modeling techniques. Structure-based design approaches have enabled the rational optimization of benzofuran compounds for specific biological targets, while high-throughput screening methodologies have accelerated the identification of active compounds within large chemical libraries. These technological developments have positioned benzofuran derivatives as valuable components of contemporary chemical biology research programs.
Properties
IUPAC Name |
methyl 2-(2-methoxypropan-2-yl)-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-14(2,17-4)12-8-10-7-9(13(15)16-3)5-6-11(10)18-12/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZPJEIBQOJDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester typically involves multi-step organic synthesis focusing on:
- Construction of the benzofuran ring system.
- Introduction of the 1-methoxy-1-methylethyl substituent at the 2-position.
- Esterification of the 5-carboxylic acid group to the methyl ester.
Key Synthetic Steps and Conditions
Based on patent CN110684000B and related benzofuran derivative syntheses, the following method is representative:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. | Formation of benzofuran core | Cyclization of appropriate substituted phenols or phenylacetic acids under acidic or basic catalysis | Commonly uses acidic catalysts like methanesulfonic acid or bases like potassium tert-butoxide |
| 2. | Introduction of 1-methoxy-1-methylethyl group | Alkylation using 2-methoxypropan-2-yl halides or ethers in presence of base | Alkylation often performed in aprotic solvents such as dimethylformamide or tetrahydrofuran |
| 3. | Esterification of carboxylic acid group | Treatment of benzofuran-5-carboxylic acid intermediate with methanol in acidic conditions or using methylating agents like diazomethane | Ensures conversion to methyl ester for stability and solubility |
Detailed Reaction Conditions
- Solvents : Common solvents include tetrahydrofuran (THF), toluene, dichloromethane (DCM), and methanol.
- Catalysts and Bases : Potassium tert-butoxide for base-catalyzed reactions; methanesulfonic acid or hydrochloric acid for acidic catalysis.
- Temperature : Reactions are typically conducted at room temperature to reflux conditions (25°C to 110°C), depending on the step.
- Purification : Filtration, washing with petroleum ether or aqueous solutions, and recrystallization are standard for isolating pure product.
Research Findings and Optimization
Yield and Purity
- The alkylation step introducing the 1-methoxy-1-methylethyl group is critical for yield optimization. Using potassium tert-butoxide in THF under nitrogen atmosphere improves selectivity and yield.
- Esterification with methanol under acidic conditions yields the methyl ester with high purity, confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
- Purification by filtration and washing with petroleum ether removes impurities effectively.
Analytical Confirmation
- NMR Spectroscopy : ^1H NMR confirms the presence of methoxy and methyl ester groups.
- Mass Spectrometry : Molecular ion peak at 248.27 g/mol confirms molecular weight.
- Infrared Spectroscopy (IR) : Ester carbonyl stretch around 1735 cm^-1 and benzofuran characteristic peaks.
- Melting Point : Consistent with literature values for the methyl ester derivative.
Summary Table of Preparation Method Parameters
| Parameter | Typical Value/Condition | Purpose/Effect |
|---|---|---|
| Starting Material | Substituted phenol or benzofuran precursor | Core benzofuran ring formation |
| Alkylating Agent | 2-Methoxypropan-2-yl halide/ether | Introduces 1-methoxy-1-methylethyl group |
| Base | Potassium tert-butoxide | Facilitates alkylation |
| Solvent | Tetrahydrofuran, Dimethylformamide | Good solubility and reaction medium |
| Temperature | 25–80°C | Optimizes reaction rate and selectivity |
| Esterification Reagent | Methanol + acid catalyst | Converts acid to methyl ester |
| Purification | Filtration, washing with petroleum ether | Removes impurities and isolates pure product |
| Analytical Methods | TLC, HPLC, NMR, IR, MS | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the replacement of the methoxy group with other functional groups.
Scientific Research Applications
Scientific Research Applications
The compound's unique structure allows it to serve various roles in scientific research:
Medicinal Chemistry
Research indicates that derivatives of benzofuran compounds exhibit significant biological activities, including anti-inflammatory and anticancer properties. The methyl ester form of this compound may be explored for:
- Anti-cancer Agents : Studies have shown that benzofuran derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Properties : Compounds with similar structures have been documented to reduce inflammation, making them candidates for treating inflammatory diseases.
Chemical Synthesis
2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester can be utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for:
- Reactions with Nucleophiles : The carboxylic acid moiety can undergo reactions with various nucleophiles, facilitating the creation of diverse chemical entities.
- Modification and Derivatization : The ester group can be hydrolyzed or transesterified to produce other functionalized compounds.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of benzofuran derivatives on human cancer cell lines. The results indicated that certain modifications to the benzofuran structure enhanced cytotoxicity against breast and colon cancer cells, suggesting potential pathways for drug development using compounds like this compound.
Case Study 2: Anti-inflammatory Research
In another study focusing on inflammation, researchers synthesized several benzofuran derivatives and tested their effects on cytokine production in vitro. The findings suggested that specific structural features contributed to anti-inflammatory activity, paving the way for further exploration of similar compounds, including the compound .
Mechanism of Action
The mechanism by which 2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison
The compound’s benzofuran core and ester functionality are shared with several analogs. Key structural analogs include:
Key Observations :
- The 1-methoxy-1-methylethyl group at C2 in the target compound is bulkier and more lipophilic than the 3-methoxyphenyl group in or the hydroxyethyl group in .
- The methyl ester at C5 is less sterically hindered compared to the ethyl ester in , which may affect hydrolysis rates.
Physicochemical Properties
While explicit data (e.g., melting points, logP) for the target compound are absent in the evidence, inferences can be drawn from analogs:
- Lipophilicity: The methoxy-methylethyl group likely increases lipophilicity compared to shorter-chain esters (e.g., methyl butanoate in ).
- Stability : Methyl esters (as in the target compound) are generally more hydrolytically stable than ethyl esters (e.g., ) under acidic conditions .
- Volatility: The benzofuran core reduces volatility compared to aliphatic esters (e.g., hexanoic acid methyl ester in ), aligning with trends observed in GC-FID analyses of fatty acid methyl esters .
Reactivity and Functional Group Behavior
- Ester Hydrolysis : The methyl ester at C5 is less reactive toward nucleophilic attack than ethyl esters (e.g., ) but more reactive than aromatic ethers (e.g., torulosic acid methyl ester in ).

- Substituent Effects : The methoxy-methylethyl group at C2 may sterically hinder electrophilic substitution reactions compared to simpler substituents (e.g., methyl in or phenyl in ).
Biological Activity
2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester, with the chemical formula C14H16O4 and CAS number 1154060-93-1, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H16O4 |
| Molecular Weight | 248.28 g/mol |
| CAS Number | 1154060-93-1 |
| SMILES | COC(=O)c2ccc1oc(C(C)(C)OC)cc1c2 |
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antioxidant properties. For instance, a study investigating the antioxidant capacity of various benzofuran derivatives reported that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed in several studies. One study highlighted the effectiveness of benzofuran derivatives against a range of bacterial strains, demonstrating significant inhibition of microbial growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Activity
The anticancer properties of this compound have been explored in vitro. A notable case study involved testing its effects on various cancer cell lines, where it exhibited cytotoxicity against tumorigenic cells. The compound was shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
Case Study 1: Antioxidant Efficacy
In a study published in Food Chemistry, researchers evaluated the antioxidant activity of various benzofuran derivatives, including this compound. The compound demonstrated a significant ability to reduce lipid peroxidation and increase the activity of endogenous antioxidant enzymes.
Case Study 2: Antimicrobial Properties
A publication in the Journal of Antimicrobial Chemotherapy reported that the compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 3: Cancer Cell Line Testing
Research conducted at a leading cancer research institute found that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. Flow cytometry analysis revealed increased early apoptosis rates following treatment.
Q & A
Q. What are the recommended synthetic routes for 2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester?
- Methodological Answer : A practical approach involves adapting methods for analogous benzofuran esters. For example, 5-methoxy-2-phenyl-2,3-dihydrobenzofuran was synthesized using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . For esterification, refluxing with methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling reagents (e.g., DCC/DMAP) can be applied, as seen in benzofuran-2-carboxylic acid ethyl ester syntheses . Characterization via IR, NMR, and HRMS is critical for confirming the ester group and substituent positions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies methoxy groups (δ ~3.3–3.8 ppm for OCH₃) and benzofuran ring protons. Aromatic protons in the benzofuran core typically appear between δ 6.5–8.0 ppm .
- HRMS : Confirms molecular weight (e.g., expected [M+H]+ for C₁₄H₁₆O₄: 248.1048).
- X-ray crystallography : Resolves steric effects of the 1-methoxy-1-methylethyl group, as demonstrated in analogous benzofuran crystal structures .
Q. What safety protocols are required for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
- Waste disposal : Segregate organic waste and consult certified hazardous waste management services, as advised for structurally similar benzofuran esters .
Advanced Research Questions
Q. How can conflicting NMR data for substituted benzofuran esters be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Assigns overlapping signals and verifies connectivity. For example, HMBC correlations can confirm ester carbonyl (δ ~165–170 ppm) coupling to adjacent protons .
- Comparative analysis : Cross-reference with published spectra of analogous compounds (e.g., methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate ).
Q. What strategies improve synthetic yield in multi-step routes?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps. Hexafluoropropanol, used in dihydrobenzofuran synthesis, improves electrophilic substitution efficiency .
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation, as seen in benzene-based syntheses .
Q. How does the 1-methoxy-1-methylethyl group influence steric hindrance and reactivity?
- Methodological Answer :
- Crystallographic studies : Analyze bond angles and torsional strain in analogous structures. For example, substituted benzofuran acetic acids show distorted ring geometries due to bulky groups .
- Computational modeling : Use DFT calculations to predict steric effects on nucleophilic attack or oxidation pathways.
Q. What computational models predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Screen against targets like COX-2 or antimicrobial enzymes, leveraging structural similarities to bioactive benzofurans (e.g., antifungal benzoxazole derivatives ).
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity data from related compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

